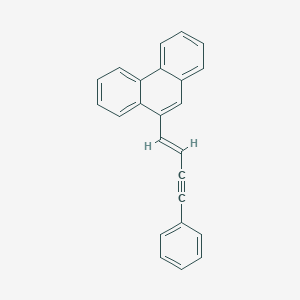

9-(4-Phenyl-1-buten-3-ynyl)phenanthrene

Descripción

9-(4-Phenyl-1-buten-3-ynyl)phenanthrene (CAS 67590-89-0) is a phenanthrene derivative with a 4-phenyl-1-buten-3-ynyl substituent at the 9-position of the phenanthrene core. Its molecular formula is C₂₄H₁₆, with a molecular weight of 304.38 g/mol . Phenanthrene derivatives are widely studied for their aromatic stability, reactivity, and applications in pharmaceuticals, materials science, and environmental chemistry. The butenynyl group in this compound introduces a conjugated alkyne-alkene system, which may enhance electronic delocalization and influence photophysical or biological properties.

Propiedades

Fórmula molecular |

C24H16 |

|---|---|

Peso molecular |

304.4g/mol |

Nombre IUPAC |

9-[(E)-4-phenylbut-1-en-3-ynyl]phenanthrene |

InChI |

InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H/b13-5+ |

Clave InChI |

OTNOXNMRUUSHDL-WLRTZDKTSA-N |

SMILES |

C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |

SMILES isomérico |

C1=CC=C(C=C1)C#C/C=C/C2=CC3=CC=CC=C3C4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Electronic and Photophysical Properties

- However, its molar extinction coefficient is likely lower than FEN-CN (ε = 18,200 M⁻¹cm⁻¹), which has a cyano group for electron withdrawal .

- Solubility : Bulky substituents (e.g., dioxane-propionyl in ) increase polarity and solubility in organic solvents, whereas alkyl chains (e.g., 1-phenylhexyl in ) enhance hydrophobicity.

Environmental Degradation

Market and Industrial Relevance

Key Research Findings

Photopolymerization : 9-[(E)-2-phenylethenyl]phenanthrene derivatives act as photosensitizers, with absorption tuned by substituents (e.g., FEN-CN absorbs up to 420 nm) . The target compound’s butenynyl group may offer similar tunability.

Structure-Activity Relationships: Di-substitution generally reduces biological activity unless substituents occupy positions 9 and 10 . The target compound’s mono-substitution at C9 may optimize activity.

Thermal Stability : Phenanthrene derivatives with alkyl or aryl groups exhibit higher thermal stability, making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.